2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C18H13ClO4S . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-mercaptobenzoate under basic conditions to form the benzothiophene core. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzothiophenes.
Industry: Utilized in the development of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxycarbonyl)phenyl benzothiophene-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-1-benzothiophene-2-carboxylate: Lacks the ethoxycarbonyl and phenyl groups, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both the ethoxycarbonyl and phenyl groups, which can enhance its reactivity and potential biological activities. The chlorine atom also provides a site for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H13ClO4S |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
(2-ethoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H13ClO4S/c1-2-22-17(20)11-7-3-5-9-13(11)23-18(21)16-15(19)12-8-4-6-10-14(12)24-16/h3-10H,2H2,1H3 |
InChI Key |
OOGVEGOVFSPZSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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